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molecular formula C20H33N B8400263 1-[3-(4-Tert-butylphenyl)-2-methylpropyl]-3-methylpiperidine

1-[3-(4-Tert-butylphenyl)-2-methylpropyl]-3-methylpiperidine

Cat. No. B8400263
M. Wt: 287.5 g/mol
InChI Key: XFTNWYPVKXEQRD-UHFFFAOYSA-N
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Patent
US04241058

Procedure details

4.45 Kg. of 3-(p-tert.-butyl-phenyl)-2-methyl-propionaldehyde and 2.38 kg. of 3-methyl-piperidine are heated at reflux in 3.42 liters of toluene for 16 hours in a water-separator under nitrogen gasification until the water-cleavage has been completed. 197 G. of 5% palladium/carbon are added at room temperature under nitrogen gasification and the mixture is subsequently hydrogenated until the hydrogen uptake has been completed. The catalyst is then removed by filtration and the toluene evaporated in vacuo. By distillation of the residue, there is obtained pure 1-[3-(p-tert.-butyl-phenyl)-2-methyl-propyl]-3-methyl-piperidine, having a boiling point of 115°-117° C./0.02 Torr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.42 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:15])[CH:13]=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:16][CH:17]1[CH2:22][CH2:21][CH2:20][NH:19][CH2:18]1.O.[H][H]>C1(C)C=CC=CC=1.[Pd]>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:15])[CH2:13][N:19]2[CH2:20][CH2:21][CH2:22][CH:17]([CH3:16])[CH2:18]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CNCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
3.42 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is then removed by filtration
CUSTOM
Type
CUSTOM
Details
the toluene evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
By distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC(CN1CC(CCC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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